3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chlorophenyl and dimethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,4-dimethoxyaniline to form an intermediate, which is then cyclized with methylhydrazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)urea
- 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)thiourea
- 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)hydrazine
Uniqueness
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H18ClN3O3 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-23-17(11-16(22-23)12-5-4-6-13(20)9-12)19(24)21-15-8-7-14(25-2)10-18(15)26-3/h4-11H,1-3H3,(H,21,24) |
InChI Key |
PNYOASCFIGFYFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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